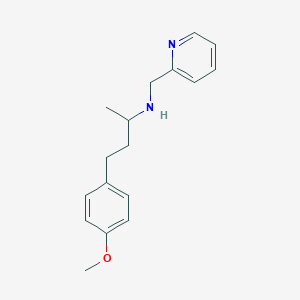![molecular formula C20H28N2O2 B6044935 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol, also known as BFE, is a new drug that has gained significant attention in the scientific research community. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BFE is a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic-like effects. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has a high affinity for the 5-HT1A receptor and exhibits partial agonist activity, which means that it can activate the receptor but not to the same extent as the endogenous ligand serotonin.
Biochemical and Physiological Effects:
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which are brain regions involved in the regulation of mood, anxiety, and cognition. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and anxiety disorders, and its upregulation by 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which means that it can be used to study the specific effects of this receptor in neuropsychiatric disorders. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol. First, more preclinical studies are needed to elucidate its mechanism of action and its effects on other neurotransmitter systems, such as dopamine and norepinephrine. Second, clinical trials are needed to evaluate the safety and efficacy of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol in humans, particularly in patients with neuropsychiatric disorders. Third, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new drugs with improved therapeutic profiles. Finally, the use of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol in combination with other drugs, such as antidepressants or antipsychotics, may lead to synergistic effects and improved treatment outcomes.
Synthesemethoden
The synthesis of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps, starting from the reaction of benzofuran-2-carboxaldehyde with cyclopentylmagnesium bromide to produce 4-(1-benzofuran-2-ylmethyl)-1-cyclopentanol. The latter is then converted to the corresponding mesylate, which is reacted with piperazine to obtain 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol. The yield of the final product is around 50%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been extensively studied in preclinical models of neuropsychiatric disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol also exhibits antipsychotic-like effects in animal models of schizophrenia, suggesting its potential utility in the treatment of this disorder. Moreover, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to enhance the effects of other antidepressant drugs, such as fluoxetine, in preclinical models.
Eigenschaften
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-12-9-18-14-21(10-11-22(18)17-6-2-3-7-17)15-19-13-16-5-1-4-8-20(16)24-19/h1,4-5,8,13,17-18,23H,2-3,6-7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDKECYTVXMNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![2-(1-naphthyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6044889.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)